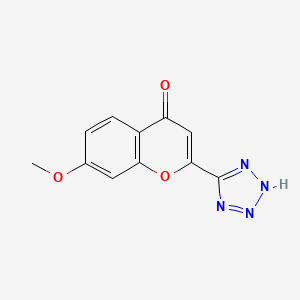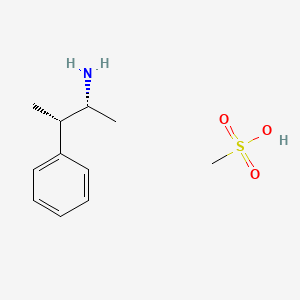
dl-threo-alpha,beta-Dimethylphenethylamine monomethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dl-threo-alpha,beta-Dimethylphenethylamine monomethanesulfonate: is a synthetic compound that belongs to the class of phenethylamines Phenethylamines are known for their stimulant effects on the central nervous system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dl-threo-alpha,beta-Dimethylphenethylamine monomethanesulfonate typically involves the reaction of phenethylamine derivatives with appropriate reagents under controlled conditions. One common method includes the use of threonine aldolases, which catalyze the formation of carbon-carbon bonds, leading to the creation of chiral centers . The reaction conditions often involve the use of pyridoxal-5-phosphate as a cofactor and metal ions to enhance enzyme stability .
Industrial Production Methods: Industrial production of this compound may involve large-scale biocatalytic processes using engineered microorganisms. These processes are optimized for high yield and purity, often employing whole-cell biocatalysts in two-phase systems to achieve high substrate concentrations and enantiomeric excess values .
Análisis De Reacciones Químicas
Types of Reactions: dl-threo-alpha,beta-Dimethylphenethylamine monomethanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, dl-threo-alpha,beta-Dimethylphenethylamine monomethanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of chiral centers, which are important in the development of pharmaceuticals .
Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems. It is used in experiments to understand the role of phenethylamines in modulating brain activity and behavior .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its use as a stimulant or appetite suppressant .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals .
Mecanismo De Acción
The mechanism of action of dl-threo-alpha,beta-Dimethylphenethylamine monomethanesulfonate involves its interaction with neurotransmitter systems in the brain. It acts as a central nervous system stimulant by modulating the release and reuptake of monoamines such as dopamine, norepinephrine, and serotonin . This modulation occurs through its binding to trace amine-associated receptor 1 (TAAR1) and inhibition of vesicular monoamine transporter 2 (VMAT2) .
Comparación Con Compuestos Similares
Phenethylamine: A natural monoamine alkaloid and trace amine that acts as a central nervous system stimulant.
Phentermine: A substituted amphetamine used as an appetite suppressant.
Methamphetamine: A potent central nervous system stimulant with a high potential for abuse.
Uniqueness: dl-threo-alpha,beta-Dimethylphenethylamine monomethanesulfonate is unique due to its specific chiral centers and its ability to be synthesized using biocatalytic methods. This makes it a valuable compound for research and industrial applications, particularly in the development of chiral pharmaceuticals .
Propiedades
Número CAS |
38727-04-7 |
|---|---|
Fórmula molecular |
C11H19NO3S |
Peso molecular |
245.34 g/mol |
Nombre IUPAC |
methanesulfonic acid;(2R,3S)-3-phenylbutan-2-amine |
InChI |
InChI=1S/C10H15N.CH4O3S/c1-8(9(2)11)10-6-4-3-5-7-10;1-5(2,3)4/h3-9H,11H2,1-2H3;1H3,(H,2,3,4)/t8-,9-;/m1./s1 |
Clave InChI |
RLICSGVROQHWKR-VTLYIQCISA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)[C@@H](C)N.CS(=O)(=O)O |
SMILES canónico |
CC(C1=CC=CC=C1)C(C)N.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


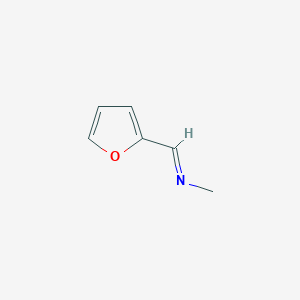

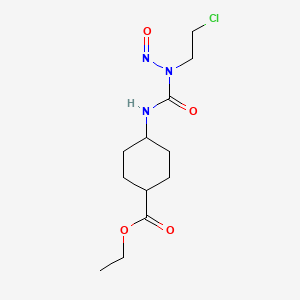
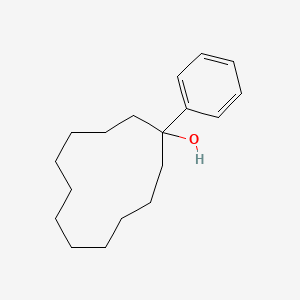
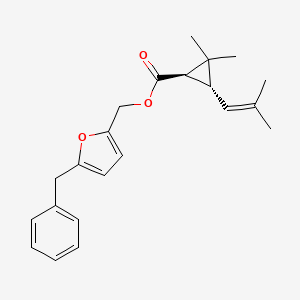
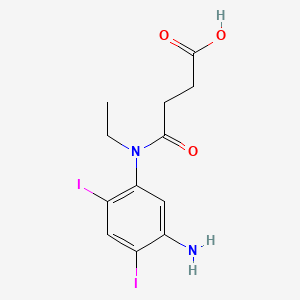
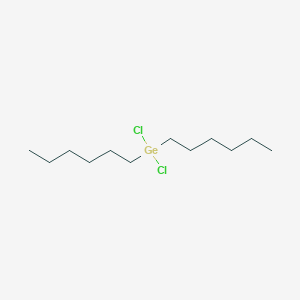
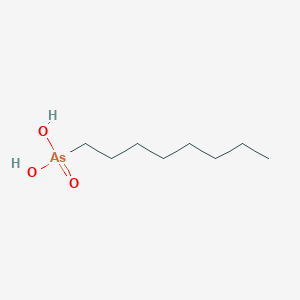
![4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678419.png)
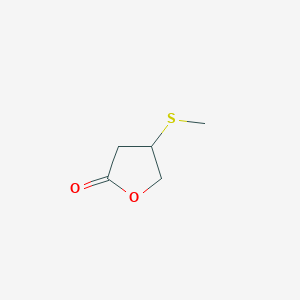
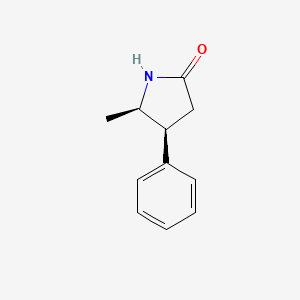
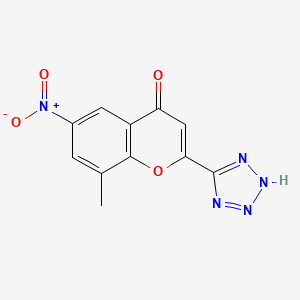
![1h-Imidazo[1,5-a]benzimidazole](/img/structure/B14678444.png)
